![molecular formula C10H20N2 B1456759 3-Isopropyloctahydropyrrolo[1,2-a]pyrazine CAS No. 1523181-47-6](/img/structure/B1456759.png)

3-Isopropyloctahydropyrrolo[1,2-a]pyrazine

Vue d'ensemble

Description

3-Isopropyloctahydropyrrolo[1,2-a]pyrazine is a chemical compound with the linear formula C10H20N2 . It is a solid substance .

Molecular Structure Analysis

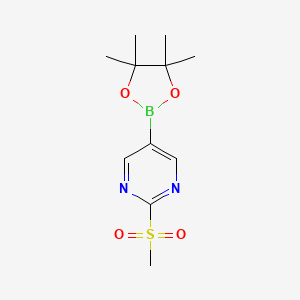

The molecular structure of 3-Isopropyloctahydropyrrolo[1,2-a]pyrazine consists of a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C10H20N2/c1-8(2)10-7-12-5-3-4-9(12)6-11-10/h8-11H,3-7H2,1-2H3/t9-,10-/m0/s1 .Applications De Recherche Scientifique

Subheading Enantiomerically Pure Piperazines and Derivatives

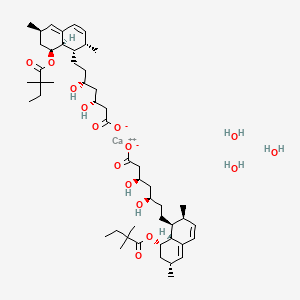

Enantiomerically pure piperazines, including (3S,7R,8aS)-3-isopropyloctahydropyrrolo[1,2-a]pyrazine-7-ol, are synthesized via cyclic amides derived from l-proline and hydroxyproline derivatives, reduced by sodium borohydride-iodine. This process underscores the importance of pyrrolo[1,2-a]pyrazine derivatives in the creation of enantiomerically pure compounds, potentially applicable in various scientific fields, including medicinal chemistry and the development of bioactive molecules (Vagala & Periasamy, 2017).

Applications in Optoelectronic Materials

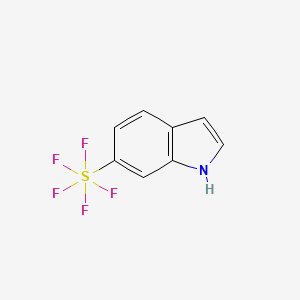

Subheading Synthesis and Properties of Dipyrrolopyrazine Derivatives

Dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, involving regio-selective amination of dihalo-pyrrolopyrazines, showcase promising organic materials for optoelectronic applications. These derivatives undergo synthesis through efficient protocols, further subjected to comprehensive studies to determine their optical, thermal properties, and molecular packing, thus indicating their potential in organic optoelectronic materials (Meti et al., 2017).

Medicinal Chemistry and Drug Synthesis

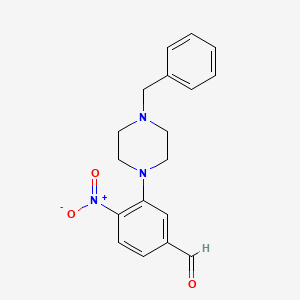

Subheading Synthesis and Anti-inflammatory Activity of Pyrrolo[1,2-A]pyrazines

Pyrrolo[1,2-a]pyrazines exhibit significant bioactivity, stemming from their unique structural framework. A series of pyrrolo[1,2-a]pyrazine derivatives synthesized through Pd-catalyzed intermolecular cycloisomerization demonstrated moderate in vitro anti-inflammatory effects, suggesting their potential application as anti-inflammatory agents. This highlights the medicinal significance of pyrrolo[1,2-a]pyrazine derivatives in drug development (Zhou et al., 2013).

Chemical Synthesis and Catalysis

Subheading Catalyzed Synthesis of Pyrroles and Pyrazines

The switchable synthesis of pyrroles and pyrazines via Rh(II)-catalyzed reaction of 1,2,3-triazoles with isoxazoles demonstrates a versatile approach in chemical synthesis. This method allows for the creation of 4-aminopyrrole-3-carboxylates and pyrazine-2-carboxylates by adjusting the Rh(II) catalyst and reaction conditions, emphasizing the adaptability of pyrrolo[1,2-a]pyrazine derivatives in synthetic chemistry and catalysis (Rostovskii et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-8(2)10-7-12-5-3-4-9(12)6-11-10/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMDREPFLIKFTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN2CCCC2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropyloctahydropyrrolo[1,2-a]pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [2-(cyclopropylamino)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B1456677.png)

![2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride](/img/structure/B1456679.png)

![3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1456680.png)

![methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1456688.png)

![7-Oxaspiro[3.5]nonan-2-amine](/img/structure/B1456693.png)